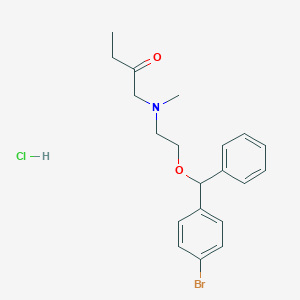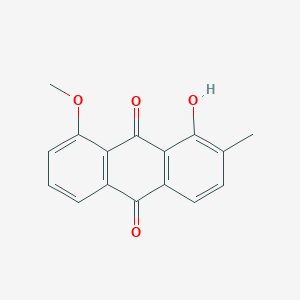
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione is a member of the anthraquinone family, characterized by its distinct structure featuring hydroxy and methoxy groups. This compound is known for its vibrant yellow crystalline appearance and is often isolated from natural sources such as the roots of Rubia yunnanensis . Its molecular formula is C16H12O5, and it has a significant role in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione typically involves several steps:
Starting Materials: The synthesis begins with toluene and phthalic anhydride.
Reaction Conditions: Toluene is heated with anhydrous aluminum chloride at 45-50°C. Phthalic anhydride is then added under controlled conditions.
Isolation: The reaction mixture is poured into a 10% sulfuric acid solution, followed by washing and separation.
Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities. The use of advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed are often intermediates used in dye and pigment industries.
Applications De Recherche Scientifique
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various anthraquinone derivatives.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The primary mechanism by which 1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione exerts its effects involves the inhibition of 6-phosphogluconate dehydrogenase (6PGD). This enzyme plays a crucial role in the pentose phosphate pathway, which is essential for cellular growth and proliferation. By inhibiting 6PGD, the compound can effectively reduce the growth of cancer cells and overcome drug resistance .
Comparaison Avec Des Composés Similaires
1-Hydroxy-8-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Known for its anti-inflammatory and antibacterial properties.
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Exhibits strong anticancer and antioxidant activities.
Chrysophanol (1,8-dihydroxy-3-methylanthracene-9,10-dione): Used in traditional medicine for its laxative and antimicrobial effects.
These compounds share a similar anthraquinone structure but differ in the position and type of substituents, which influence their biological activities and applications.
Propriétés
Numéro CAS |
51996-00-0 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
1-hydroxy-8-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-6-7-10-13(14(8)17)16(19)12-9(15(10)18)4-3-5-11(12)20-2/h3-7,17H,1-2H3 |
Clé InChI |
NGMVQANAAHWVBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


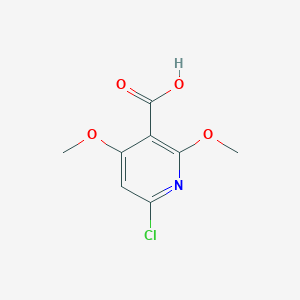

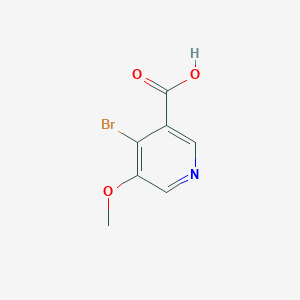
![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)


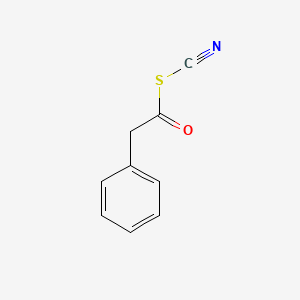
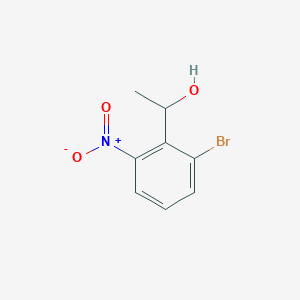
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)

